Abt-288
Overview
Description
ABT-288 is a highly selective histamine H3 receptor antagonist. The compound enhances the release of neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, which are crucial for cognitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-288 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
ABT-288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
ABT-288 acts as a competitive antagonist of the histamine H3 receptor. By blocking this receptor, it enhances the release of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter levels is believed to improve cognitive functions and memory processes . The molecular targets include the histamine H3 receptors located in the central nervous system, and the pathways involved are related to neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
GSK239512: Another histamine H3 receptor antagonist with similar cognitive-enhancing effects.
BF2.649: A compound with a similar mechanism of action, used in the treatment of cognitive disorders.
GSK189254: Known for its high affinity and selectivity for histamine H3 receptors, similar to ABT-288.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as a histamine H3 receptor antagonist. It has demonstrated broad procognitive efficacy in preclinical models and has favorable pharmacokinetic properties, including good oral bioavailability and a wide safety margin . These attributes make it a promising candidate for further development and clinical applications.
Properties
CAS No. |
948845-91-8 |
---|---|
Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |
InChI |
InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1 |
InChI Key |
GNIRITULTPTAQW-KNQAVFIVSA-N |
Isomeric SMILES |
CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
SMILES |
CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
Canonical SMILES |
CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
Appearance |
Solid powder |
948845-91-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one ABT-288 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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